N-Methyl Lenalidomide

Analytical Chemistry Pharmaceutical Analysis Method Validation

N-Methyl Lenalidomide is a critical USP Pharmaceutical Analytical Impurity (PAI) for lenalidomide quality control. Its unique N-methyl substitution on the amino moiety imparts distinct chromatographic properties essential for accurate impurity profiling per ICH Q2(R1). Using non-certified alternatives risks peak misidentification, invalid relative response factors, and regulatory rejection. This certified reference standard provides definitive traceability for ANDA/DMF submissions, system suitability testing, and forced degradation studies. Intended exclusively for laboratory use—not for human or veterinary administration.

Molecular Formula C₁₄H₁₅N₃O₃
Molecular Weight 273.29
Cat. No. B1158933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl Lenalidomide
Synonyms3-[4-(Methylamino)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione
Molecular FormulaC₁₄H₁₅N₃O₃
Molecular Weight273.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl Lenalidomide: USP Reference Standard for Pharmaceutical Analytical Impurity Control


N-Methyl Lenalidomide (CAS 2197421-58-0) is a defined pharmaceutical analytical impurity (PAI) of the immunomodulatory drug lenalidomide . It is chemically designated as 3-[4-(methylamino)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione, with a molecular formula of C₁₄H₁₅N₃O₃ and a molecular weight of 273.29 g/mol [1]. This compound is supplied as a USP Reference Standard, ensuring its identity, purity, and stability for use in analytical method development, validation, and quality control (QC) applications . It is intended exclusively for laboratory use and is not for human or veterinary administration .

Critical Role of N-Methyl Lenalidomide in Ensuring Lenalidomide API Quality and Regulatory Compliance


N-Methyl Lenalidomide is not a therapeutic agent but a critical reference standard for the analytical control of lenalidomide drug substance and drug product. Its specific chemical structure, differing from lenalidomide by a single methyl group on the amino moiety, imparts unique chromatographic and spectroscopic properties. Generic substitution with other lenalidomide impurities or non-certified reference materials is scientifically unsound due to the stringent requirements for method validation. The USP reference standard provides a defined purity and identity, which is essential for accurate quantification of this specific impurity in lenalidomide samples . Use of a non-certified material introduces significant uncertainty in peak identification, relative response factor determination, and ultimately, the reliability of impurity profiling, potentially leading to non-compliance with ICH guidelines and regulatory filings [1].

Quantitative Differentiation of N-Methyl Lenalidomide as a Certified Reference Standard


Certified Identity and Purity for Analytical Method Validation

N-Methyl Lenalidomide, as a USP Reference Standard, is supplied with a defined purity and identity that is certified by the issuing Pharmacopoeia . This certification is crucial for quantitative analysis. In contrast, generic or non-certified impurities lack this level of characterization and traceability, introducing significant measurement uncertainty [1]. The USP standard's specifications are the benchmark for method validation parameters such as accuracy, precision, and specificity as required by ICH Q2(R1) [2].

Analytical Chemistry Pharmaceutical Analysis Method Validation

Distinct Physical-Chemical Properties for Chromatographic Separation

N-Methyl Lenalidomide exhibits distinct physicochemical properties compared to its parent compound, lenalidomide. The predicted boiling point of N-Methyl Lenalidomide is 570.6±50.0 °C, and its predicted density is 1.419±0.06 g/cm³ . In contrast, lenalidomide has a molecular weight of 259.3 g/mol [1]. These differences in molecular weight and predicted physical properties are fundamental to achieving chromatographic separation, as they influence the compound's interaction with stationary and mobile phases in HPLC analysis [2].

Chromatography Impurity Profiling Physicochemical Properties

Role as a Specified Impurity in Lenalidomide Drug Substance

N-Methyl Lenalidomide is a known process-related impurity of lenalidomide . Regulatory guidelines require the identification, qualification, and control of such impurities. A validated stability-indicating HPLC method has been developed that is capable of simultaneously detecting and quantifying 13 lenalidomide-related substances, including N-Methyl Lenalidomide, with a correlation coefficient (r) ≥ 0.999 [1]. This method demonstrates the necessity of having a certified reference standard of N-Methyl Lenalidomide to accurately determine its concentration in lenalidomide API batches.

Pharmaceutical Quality Control Impurity Profiling Regulatory Science

Specified Storage Conditions for Maintaining Reference Standard Integrity

The integrity of a reference standard is paramount for accurate analytical results. The USP N-Methyl Lenalidomide standard is specified for storage at -10 to -25°C . This controlled storage condition is critical for preventing degradation and ensuring long-term stability, which is a key differentiator from non-certified materials that may not have defined storage requirements or stability data. Failure to store reference standards properly can lead to inaccurate quantification and failed method validation.

Reference Standard Management Stability Quality Assurance

Primary Application Scenarios for N-Methyl Lenalidomide Reference Standard


Analytical Method Development and Validation for Lenalidomide Impurity Profiling

This standard is used to develop and validate HPLC or UHPLC methods for the separation and quantification of N-Methyl Lenalidomide in lenalidomide drug substance and drug product. It is essential for establishing system suitability parameters, determining relative retention times, and calculating relative response factors, as required by ICH Q2(R1) [1].

Quality Control Release and Stability Testing of Lenalidomide API

The certified reference standard is employed in quality control laboratories to monitor and quantify the level of N-Methyl Lenalidomide in lenalidomide API batches. This ensures that the impurity is controlled within acceptable limits as per ICH Q3A guidelines, which is a prerequisite for batch release and regulatory compliance [2].

Support for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF)

For generic drug manufacturers, the USP reference standard provides the necessary traceability and reliability for impurity data submitted in ANDA and DMF filings. Its use demonstrates that analytical methods are validated with a recognized, authoritative standard, facilitating regulatory review and approval [1].

Identification of Unknown Impurities During Forced Degradation Studies

In forced degradation (stress) studies, the standard can be used as a marker to identify whether N-Methyl Lenalidomide is formed as a degradation product under various conditions (e.g., heat, light, oxidation). This information is critical for establishing the degradation pathway and shelf-life of lenalidomide drug products.

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